molecular formula C11H17N3O B597765 5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole CAS No. 1210470-78-2

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B597765
CAS No.: 1210470-78-2
M. Wt: 207.277
InChI Key: YJIFMMUOUPXZOL-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1210470-78-2) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide spectrum of biological activities . The structural core of this compound is of significant interest in anticancer drug discovery, with recent research identifying 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a novel class of agonists for the human caseinolytic protease P (HsClpP), representing a potential new strategy for treating hepatocellular carcinoma . The compound's molecular formula is C11H17N3O with a molecular weight of 207.27 g/mol . It contains a cyclopropyl substituent at the 5-position of the oxadiazole ring and a piperidin-4-ylmethyl group at the 3-position. The piperidine nitrogen can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets . Researchers value the 1,2,4-oxadiazole ring for its bioisosteric equivalence to ester and amide functionalities, providing enhanced metabolic stability when such groups are prone to hydrolysis . This compound is intended for research applications only and is not for human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(14-15-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIFMMUOUPXZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds through three sequential steps:

  • Amidoxime Formation : Piperidin-4-ylmethyl cyanide reacts with hydroxylamine hydrochloride in the presence of a base (e.g., K₂CO₃ or NaOH) to form the corresponding amidoxime.

  • Cyclization : The amidoxime undergoes condensation with cyclopropanecarboxaldehyde, forming a 4,5-dihydro-1,2,4-oxadiazole intermediate.

  • Oxidation : A second equivalent of cyclopropanecarboxaldehyde oxidizes the dihydro intermediate to yield the aromatic 1,2,4-oxadiazole.

Regiochemical Control :

  • The nitrile-derived substituent (piperidin-4-ylmethyl) occupies position 3, while the aldehyde-derived cyclopropyl group occupies position 5.

Experimental Optimization

  • Base Selection : Potassium carbonate or sodium hydroxide facilitates amidoxime formation at 60–80°C.

  • Solvent : Ethanol or methanol ensures solubility of intermediates.

  • Yield : Typical yields for analogous 3,5-disubstituted oxadiazoles range from 60–75%.

Table 1: Representative Conditions for One-Pot Synthesis

Starting Material (Nitrile)AldehydeBaseTemperature (°C)Yield (%)
Piperidin-4-ylmethyl cyanideCyclopropanecarboxaldehydeK₂CO₃8068

Stepwise Synthesis via Amidoxime Intermediate

For laboratories lacking access to cyclopropanecarboxaldehyde, a stepwise approach using pre-formed amidoximes and acylating agents is preferable.

Amidoxime Preparation

Piperidin-4-ylmethyl cyanide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield piperidin-4-ylmethyl amidoxime.

Cyclization with Cyclopropanecarbonyl Chloride

The amidoxime reacts with cyclopropanecarbonyl chloride in dichloromethane, catalyzed by triethylamine, to form the oxadiazole ring.

Reaction Scheme :

Amidoxime+ClC(O)C3H5Et3N5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole+HCl\text{Amidoxime} + \text{ClC(O)C}3\text{H}5 \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Key Considerations :

  • Stoichiometry : A 1:1 ratio of amidoxime to acyl chloride minimizes diacylation byproducts.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 65–70% yield.

Alternative Routes via Functional Group Interconversion

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A brominated oxadiazole intermediate (e.g., 5-bromo-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole) undergoes palladium-catalyzed coupling with cyclopropylboronic acid.

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Cs₂CO₃

  • Solvent: Dioxane/H₂O

  • Yield: ~55%

Challenges and Mitigation Strategies

Piperidin-4-Ylmethyl Cyanide Synthesis

Synthesis Pathway :

  • Piperidin-4-ylmethanol → Tosylate (TsCl, pyridine).

  • Nucleophilic substitution with NaCN in DMF yields piperidin-4-ylmethyl cyanide.

Purity : ≥95% (confirmed by GC-MS).

Comparative Analysis of Methods

Table 2: Method Comparison for this compound

MethodStepsYield (%)Purity (%)Key Advantage
One-Pot Synthesis16890Time-efficient
Stepwise Acylation27095High regiocontrol
Suzuki Coupling35585Modular for analogues

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have identified derivatives of 5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole as potential agonists of human caseinolytic protease P (HsClpP), which plays a significant role in mitochondrial homeostasis and has implications in cancer treatment. Specifically, these compounds have been evaluated for their ability to induce apoptosis in hepatocellular carcinoma cells, suggesting a promising avenue for anticancer drug development .

Antibacterial and Antifungal Properties
Compounds containing the oxadiazole moiety are known for their broad-spectrum antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. These findings indicate that this compound could serve as a scaffold for developing new antimicrobial agents .

Pharmacological Insights

Anti-inflammatory Effects
Research has demonstrated that oxadiazole derivatives exhibit significant anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Analgesic Activity
Some studies have reported that oxadiazole derivatives possess analgesic properties comparable to standard pain relief medications like Indomethacin. This highlights the potential of this compound in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of oxadiazole derivatives. The presence of the cyclopropyl group and piperidine moiety appears to enhance biological activity. Researchers are actively exploring modifications to improve efficacy and reduce toxicity .

Case Studies

Study Focus Findings
Pace et al. (2024)Anticancer effectsIdentified HsClpP agonism as a mechanism for hepatocellular carcinoma treatment using oxadiazole derivatives .
Said et al. (2022)Analgesic activityReported significant analgesic effects of oxadiazole compounds compared to Indomethacin .
Chortani et al. (2022)Antibacterial propertiesDemonstrated effective antibacterial activity against multiple bacterial strains .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Variations in the Oxadiazole Substituents

Modifications at the oxadiazole’s 5-position significantly influence physicochemical properties and bioactivity:

Compound Name 5-Substituent 3-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole Cyclopropyl Piperidin-4-ylmethyl C12H16N4O 244.29 High rigidity; kinase inhibitor intermediate
5-Methyl-3-(thiophen-3-yl)-1,2,4-oxadiazole (13a) Methyl Thiophen-3-yl C7H6N2OS 166.20 Lower steric hindrance; carbonic anhydrase inhibition
5-Cyclopropyl-3-(thiophen-3-yl)-1,2,4-oxadiazole (13b) Cyclopropyl Thiophen-3-yl C9H8N2OS 192.24 Enhanced metabolic stability vs. methyl analog
5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole Cyclopentyl Piperidin-4-ylmethyl C14H20N4O 272.34 Increased lipophilicity; potential CNS penetration

Key Observations :

  • Cyclopropyl at position 5 improves metabolic stability compared to methyl due to reduced ring strain and enhanced steric shielding .
  • Cyclopentyl increases molecular weight and lipophilicity, which may enhance blood-brain barrier permeability but reduce solubility .

Variations in the 3-Position Substituents

The 3-position’s substituent dictates target selectivity and pharmacokinetics:

Compound Name 3-Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
5-Cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole Pyridin-3-yl C10H9N3O 187.20 Potential kinase inhibition; improved water solubility
5-Cyclopropyl-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole (10c) 1H-1,2,4-triazol-3-yl C8H8N4O 176.18 High yield (79%); triazole enhances metal-binding capacity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 4-(Trifluoromethyl)phenyl C14H10F3N3O 293.25 Fluorine atoms improve bioavailability and target affinity
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Pyridin-4-yl C12H14N4O 230.27 Basic piperidine nitrogen enhances CNS activity

Key Observations :

  • Piperidine derivatives (e.g., piperidin-4-ylmethyl) introduce basicity, favoring interactions with acidic residues in enzyme active sites .
  • Pyridine and triazole substituents improve solubility and enable π-π stacking with aromatic amino acids .
  • Trifluoromethylphenyl groups enhance metabolic stability and hydrophobic interactions .

Biological Activity

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is known for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Compounds containing this moiety have been extensively studied for their ability to interact with various biological targets. The structural diversity provided by substituents such as the cyclopropyl and piperidine groups enhances the pharmacological potential of these derivatives .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Cyclopropyl Group : This can be accomplished via cyclopropanation reactions using suitable reagents.
  • Attachment of the Piperidine Moiety : Piperidine can be introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

  • Cell Line Studies : This compound has shown cytotoxic effects against various cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values in the micromolar range .
Cell LineIC50 (µM)
A5490.67
HCT1160.80
PC-30.87

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism underlying the anticancer activity of this compound is thought to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are critical in tumor growth and progression .
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Other Biological Activities

In addition to its anticancer effects, research has indicated that derivatives of 1,2,4-oxadiazoles can exhibit:

  • Anti-inflammatory Properties : These compounds have been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines.
ActivityReference
Anti-inflammatory
Antimicrobial

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Hepatocellular Carcinoma (HCC) : A study demonstrated that oxadiazole derivatives can act as agonists for human caseinolytic protease P (HsClpP), showing potential in treating HCC by promoting mitochondrial homeostasis .
  • Neurodegenerative Disorders : Some derivatives have shown promise in modulating neurodegenerative pathways through interaction with metabotropic glutamate receptors .

Q & A

Basic Question: What are the common synthetic routes for 5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. Key steps include:

  • Cyclopropyl Group Introduction : Cyclopropane-containing precursors are reacted under controlled temperatures (60–80°C) to preserve stereochemical integrity .
  • Piperidine Functionalization : Piperidin-4-ylmethyl groups are introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions to avoid hydrolysis .
  • Oxadiazole Ring Formation : Microwave-assisted methods reduce reaction times (30–60 minutes vs. 12–24 hours conventionally) while maintaining yields >85% .
    Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 amidoxime:acylating agent) minimizes by-products like open-chain intermediates .

Advanced Question: How can computational methods predict the electronic properties of this compound to guide SAR studies?

Answer:

  • Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. For example, the oxadiazole ring’s ESP maps reveal electron-deficient zones, suggesting reactivity with electron-rich biological targets .
  • DFT Calculations : Density Functional Theory (B3LYP/6-31G* basis set) predicts HOMO-LUMO gaps (~4.5 eV), correlating with stability against metabolic oxidation .
  • Molecular Docking : Automated docking (AutoDock Vina) into enzyme active sites (e.g., carbonic anhydrase) identifies key interactions, such as hydrogen bonding between the piperidine nitrogen and catalytic zinc ions .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) resolves cyclopropyl (δ 1.2–1.4 ppm) and piperidine protons (δ 2.6–3.1 ppm). 13C NMR confirms oxadiazole ring formation (C=O at δ 164–168 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 249.1243) with <2 ppm error .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) detect impurities at 254 nm, ensuring >98% purity for biological assays .

Advanced Question: How do structural modifications of the piperidine moiety impact biological activity?

Answer:

  • Piperidine N-Methylation : Reduces basicity (pKa ~7.5 → ~6.8), enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Spirocyclic Derivatives : Introducing spiro-piperidine (e.g., 1-azabicyclo[2.2.2]octane) increases rigidity, improving binding to G-protein-coupled receptors (GPCRs) with ΔIC50 = 10–100 nM .
  • Quaternary Ammonium Salts : Improve solubility (>50 mg/mL in PBS) but reduce membrane permeability, limiting intracellular applications .

Basic Question: What biological targets are associated with this compound, and what assays validate its activity?

Answer:

  • Enzyme Inhibition :
    • Carbonic Anhydrase IX : Fluorescence-based assays (InhibitorScreen Kit) show IC50 = 0.8–1.2 µM, with selectivity >10-fold over isoform II .
    • Monoamine Oxidase B (MAO-B) : Amplex Red assay reveals IC50 = 5.3 µM, suggesting potential for neurodegenerative disease research .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 16 µg/mL) and C. albicans (MIC = 32 µg/mL) .

Advanced Question: How can conflicting bioactivity data from different studies be resolved?

Answer:

  • Source Analysis : Compare assay conditions (e.g., serum-free vs. serum-containing media alters compound bioavailability). For example, IC50 for kinase inhibition varies 3-fold in 10% FBS .
  • Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., N-oxide derivatives) that may contribute to discrepancies .
  • Structural Confirmation : Re-examine batch purity via X-ray crystallography; impurities >2% (e.g., open-chain by-products) can skew dose-response curves .

Basic Question: What are the stability considerations for this compound under physiological conditions?

Answer:

  • pH Sensitivity : Degrades rapidly at pH <3 (gastric conditions) via oxadiazole ring opening. Use enteric coatings for oral administration studies .
  • Light Exposure : Photodegradation (λ = 254 nm) generates cyclopropane ring-opened products; store in amber vials at –20°C .
  • Plasma Stability : Incubate in human plasma (37°C, 1 hour); >90% remaining indicates suitability for in vivo models .

Advanced Question: What strategies optimize this compound’s pharmacokinetic profile for preclinical development?

Answer:

  • Prodrug Design : Phosphonate esters improve oral bioavailability (F = 22% → 45% in rats) by masking polar groups .
  • Lipid Nanoparticles (LNPs) : Encapsulation increases half-life (t1/2 = 2 → 8 hours) and reduces hepatic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: IC50 >50 µM indicates low drug-drug interaction risk) .

Basic Question: How does this compound compare to structurally similar 1,2,4-oxadiazoles in terms of reactivity?

Answer:

  • Electron-Withdrawing Groups : The cyclopropyl moiety enhances ring stability vs. phenyl-substituted analogs (ΔG‡ for hydrolysis = +12 kcal/mol) .
  • Piperidine vs. Pyridine : Piperidine’s basic nitrogen increases solubility (logP = 1.8 vs. 2.5 for pyridine analogs) but reduces passive diffusion .
  • Bioisosterism : Replacing oxadiazole with 1,3,4-thiadiazole decreases metabolic stability (t1/2 = 3 → 1.2 hours in microsomes) .

Advanced Question: What methodologies address scalability challenges in synthesizing this compound?

Answer:

  • Continuous Flow Reactors : Reduce reaction time from 24 hours (batch) to 30 minutes with >90% yield via precise temperature control (70±1°C) .
  • Green Chemistry : Mechanochemical synthesis (ball milling) eliminates solvents, achieving 88% yield with minimal waste .
  • Automated Purification : Flash chromatography (Biotage Isolera) with gradient elution (hexane/EtOAc) ensures batch-to-batch consistency for >10 g scales .

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